7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride
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Overview
Description
7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a chemical compound that features a benzofuran ring system with an aminomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzofuran ring system may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one
- 7-(Aminomethyl)-2-benzofuran-1-one
- 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one acetate
Uniqueness
7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
7-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c10-4-6-2-1-3-7-5-12-9(11)8(6)7;/h1-3H,4-5,10H2;1H |
InChI Key |
BCTUUEGGLHWWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)CN)C(=O)O1.Cl |
Origin of Product |
United States |
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